An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carboxylic Acid
An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Isopropyl-1H-pyrazole-5-carboxylic acid. The information is curated to support research and development endeavors in the fields of medicinal chemistry, agrochemicals, and materials science.
Chemical Properties and Data
1-Isopropyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative with the CAS Number 920006-32-2. Its core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C5 position.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Isopropyl-1H-pyrazole-5-carboxylic acid is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 1-Isopropyl-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 920006-32-2 | Multiple Sources |
| Molecular Formula | C₇H₁₀N₂O₂ | Multiple Sources |
| Molecular Weight | 154.17 g/mol | Multiple Sources |
| Appearance | White to off-white solid (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | 297.2 ± 13.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 3.05 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in polar solvents (inferred) | --INVALID-LINK-- |
Spectral Data
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¹H NMR: Signals corresponding to the isopropyl group (a septet and a doublet), two distinct protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Resonances for the carbons of the isopropyl group, the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: A broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic absorptions for the pyrazole ring.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
The synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid typically proceeds through a two-step sequence: the formation of a pyrazole-5-carboxylate ester followed by its hydrolysis.
Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate
A general and widely applicable method for the synthesis of pyrazole-5-carboxylate esters is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate, isopropylhydrazine would be reacted with a suitable β-dicarbonyl compound.
Experimental Protocol: Knorr Pyrazole Synthesis (General)
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Materials:
-
Isopropylhydrazine (1.0 eq)
-
Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) or a similar β-ketoester (1.0 eq)
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Ethanol (solvent)
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Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve isopropylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
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Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (approximately 80 °C).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
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Hydrolysis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate
The final step to obtain 1-Isopropyl-1H-pyrazole-5-carboxylic acid is the hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Ester Hydrolysis [1]
-
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
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Tetrahydrofuran (THF) and Water (co-solvent system)
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Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.[1]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed.[1]
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Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl, leading to the precipitation of the carboxylic acid.[1]
-
Stir the mixture in the ice bath for an additional 30 minutes.[1]
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Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.[1]
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Dry the product under high vacuum to yield the pure 1-Isopropyl-1H-pyrazole-5-carboxylic acid.[1]
-
Synthesis Workflow Diagram
Caption: General synthetic route to 1-Isopropyl-1H-pyrazole-5-carboxylic acid.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of 1-Isopropyl-1H-pyrazole-5-carboxylic acid are limited, the broader class of pyrazole derivatives is well-documented for a range of pharmacological effects. This suggests potential avenues of investigation for this particular compound.
Potential Therapeutic Applications
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Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][3] The structural features of 1-Isopropyl-1H-pyrazole-5-carboxylic acid make it a candidate for investigation as a novel anti-inflammatory agent.
-
Insecticidal Activity: The pyrazole scaffold is a core component in several commercial insecticides.[4] Research into novel pyrazole-5-carboxylic acid derivatives has shown promising insecticidal activity against various pests.[1]
-
Protein Kinase Inhibition: Pyrazole carboxamides and carboxylic acids have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[5][6] Dysregulation of kinase activity is implicated in diseases such as cancer and inflammatory disorders. Therefore, 1-Isopropyl-1H-pyrazole-5-carboxylic acid could be explored for its potential to modulate specific kinase pathways. For instance, some pyrazole derivatives have shown inhibitory activity against RET kinase, which is implicated in certain types of cancer.[7]
Potential Signaling Pathway Involvement
Based on the known activities of related pyrazole compounds, 1-Isopropyl-1H-pyrazole-5-carboxylic acid could potentially interact with the following signaling pathways:
-
Prostaglandin Synthesis Pathway: Through the potential inhibition of COX enzymes, this compound could modulate the production of prostaglandins, key mediators of inflammation.
-
Protein Kinase Signaling Cascades: As a potential kinase inhibitor, it could interfere with various signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[8]
Potential Biological Activity Workflow
Caption: Potential mechanism of action for 1-Isopropyl-1H-pyrazole-5-carboxylic acid.
Safety and Handling
1-Isopropyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Isopropyl-1H-pyrazole-5-carboxylic acid is a molecule of interest for researchers in drug discovery and agrochemical development. While comprehensive experimental data is still emerging, its structural relationship to other biologically active pyrazoles suggests a promising potential for various applications. The synthetic protocols outlined in this guide provide a foundation for its preparation and further investigation into its chemical and biological properties. Future research should focus on obtaining detailed experimental data for its physicochemical and spectral properties, as well as exploring its specific biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]



